6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
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Overview
Description
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is an organic compound that features a pyridine ring attached to a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is reacted with an appropriate amine to form the pyridin-3-ylcarbamoyl intermediate.
Cyclohexene Carboxylic Acid Formation: The intermediate is then subjected to cyclization reactions to form the cyclohexene ring.
Final Coupling: The pyridin-3-ylcarbamoyl intermediate is coupled with cyclohex-3-enecarboxylic acid under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid.
Cyclohex-3-enecarboxylic acid: Another precursor used in the synthesis.
Pyridin-3-ylcarbamoyl derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its combined structural features of a pyridine ring and a cyclohexene carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRXEHUFVTCHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387776 |
Source
|
Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-25-7 |
Source
|
Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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